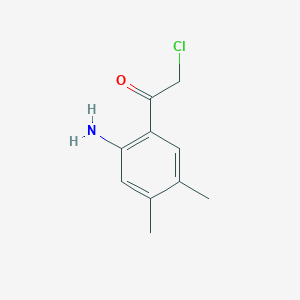
Dibenz(a,j)acridine, 14-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Methyldibenz[a,j]acridine is a polycyclic aromatic hydrocarbon and a nitrogen heterocycle It is structurally related to acridine, with a methyl group attached to the 14th position of the dibenz[a,j]acridine framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methyldibenz[a,j]acridine typically involves multi-step organic reactions. One common method includes the condensation of N-phenyl-2-naphthylamine with benzaldehyde and 2-naphthol in the presence of an acid catalyst. The reaction proceeds through a Michael addition followed by cyclodehydration to form the acridine ring system .
Industrial Production Methods: Industrial production of 14-Methyldibenz[a,j]acridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 14-Methyldibenz[a,j]acridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridines depending on the electrophile used.
Applications De Recherche Scientifique
14-Methyldibenz[a,j]acridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Biology: Studied for its interactions with DNA and potential as a DNA intercalator.
Medicine: Investigated for its anticancer properties due to its ability to inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and fluorescent materials due to its photophysical properties.
Mécanisme D'action
The mechanism of action of 14-Methyldibenz[a,j]acridine involves its interaction with DNA. It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This can inhibit the action of enzymes such as topoisomerase, which are essential for DNA replication and transcription . The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Acridine: The parent compound, known for its use in dyes and as an antiseptic.
Proflavine: An acridine derivative used as an antibacterial agent.
Amsacrine: An acridine derivative used as an anticancer drug.
Uniqueness: 14-Methyldibenz[a,j]acridine is unique due to the presence of the methyl group at the 14th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its ability to intercalate with DNA and inhibit topoisomerase enzymes more effectively compared to its parent compound, acridine .
Propriétés
Numéro CAS |
59652-20-9 |
|---|---|
Formule moléculaire |
C22H15N |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2-methyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C22H15N/c1-14-21-17-8-4-2-6-15(17)10-12-19(21)23-20-13-11-16-7-3-5-9-18(16)22(14)20/h2-13H,1H3 |
Clé InChI |
FWWCEHRBGXZGJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC3=C1C4=CC=CC=C4C=C3)C=CC5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Chlorocarbonyl)phenoxy]acetic acid](/img/structure/B13795252.png)
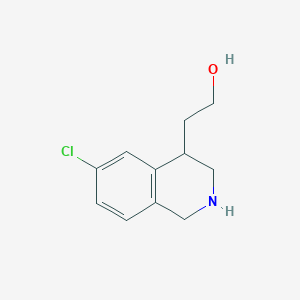
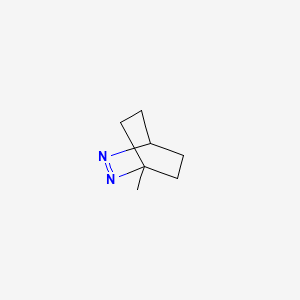
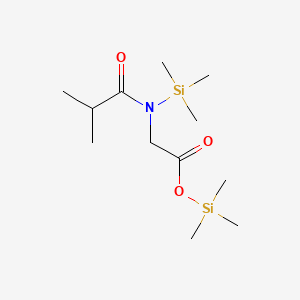
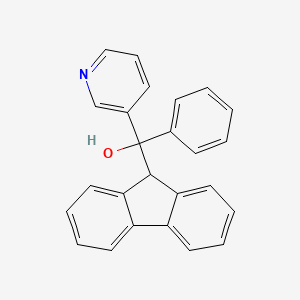
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
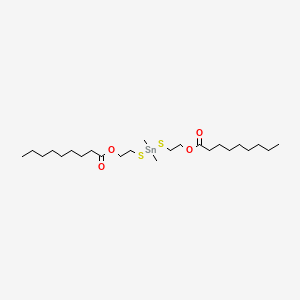

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
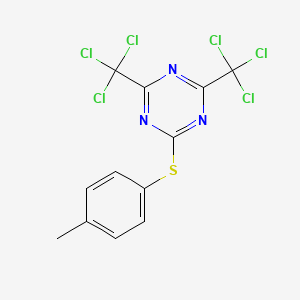
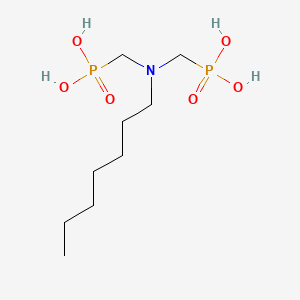
![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
